![molecular formula C8H7N3O2 B1403494 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1234615-86-1](/img/structure/B1403494.png)
7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Vue d'ensemble
Description
“7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid” is a compound with the molecular weight of 177.16 . It is a solid at room temperature and should be stored in a refrigerator . Its IUPAC name is 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been explored in various studies . For instance, one study developed a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives as PAK4 inhibitors . Another study designed and synthesized pyrrolo[2,3-d]pyrimidine derivatives based on molecular diversity .
Molecular Structure Analysis
The molecular structure of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been analyzed in several studies . For example, one study used X-ray structures of LRRK2 kinase domain surrogates, based on checkpoint kinase 1 (CHK1) and a CHK1 10-point mutant, to optimize the structure of pyrrolo[2,3-d]pyrimidines .
Chemical Reactions Analysis
The chemical reactions involving 7H-pyrrolo[2,3-d]pyrimidine derivatives have been studied . For instance, one study indicated that compound 5n regulated the phosphorylation of PAK4 in vitro .
Physical And Chemical Properties Analysis
The physical and chemical properties of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been analyzed . For instance, the compound has a molecular weight of 119.12 g/mol, a topological polar surface area of 41.6 Ų, and a complexity of 105 .
Applications De Recherche Scientifique
1. Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition The compound has been identified as a potent inhibitor of HPK1, which is primarily expressed in hematopoietic cells and acts as a negative regulator of T cell receptor (TCR) signaling. Recent studies suggest that HPK1 is a promising therapeutic target for cancer immunotherapy .
Kinase Selectivity and Inhibition
7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid derivatives have shown potent inhibitory activity against HPK1 with high selectivity within a panel of kinases, making them potential candidates for targeted kinase inhibitor (TKI) therapies .
Enhancement of IL-2 Secretion
These compounds have been shown to inhibit the phosphorylation level of SLP76, a substrate of HPK1, and enhance IL-2 secretion in human T cell leukemia Jurkat cells, indicating potential applications in modulating immune responses .
Targeted Kinase Inhibitor Development
A series of new compounds with the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been synthesized, specifically designed as targeted kinase inhibitors for improved potency and effectiveness .
5. Molecular Dynamics and Binding Free Energy Calculations The binding modes and inhibitory mechanisms of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been investigated at the molecular level using molecular dynamics simulations and binding free energy calculations, providing insights into their potential as competitive inhibitors of PAK4 .
Mécanisme D'action
Target of Action
The primary target of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is JAK1 , a member of the Janus kinase family . JAK1 plays a crucial role in signal transduction for various cytokines and growth factors, which are essential for cell growth, differentiation, and immune response .
Mode of Action
7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid interacts with JAK1, inhibiting its activity . This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in gene expression and cellular responses .
Biochemical Pathways
The compound primarily affects the JAK-STAT signaling pathway . By inhibiting JAK1, it disrupts the phosphorylation and activation of STAT proteins, which are responsible for transducing signals from the cell surface to the nucleus, leading to changes in gene expression .
Pharmacokinetics
The compound’s interaction with jak1 suggests it is able to reach its target within cells
Result of Action
The inhibition of JAK1 by 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid leads to a disruption in the JAK-STAT signaling pathway . This can result in altered gene expression and cellular responses, potentially leading to effects such as anti-inflammatory or anti-cancer activity .
Safety and Hazards
Propriétés
IUPAC Name |
7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-6(8(12)13)2-5-3-9-4-10-7(5)11/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCQEXDWMSJOIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CN=CN=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




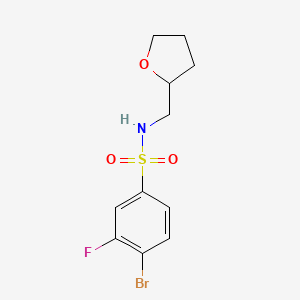
![2-(Dibromomethyl)benzo[d]thiazole](/img/structure/B1403413.png)
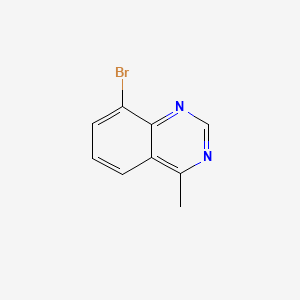
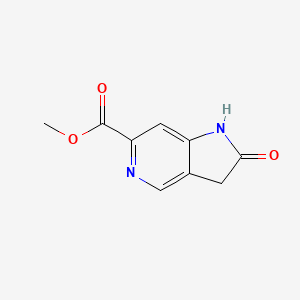
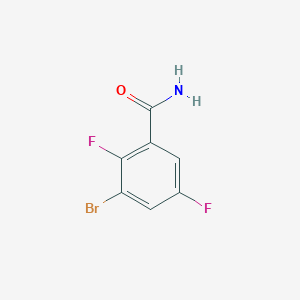
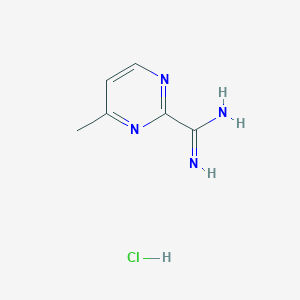
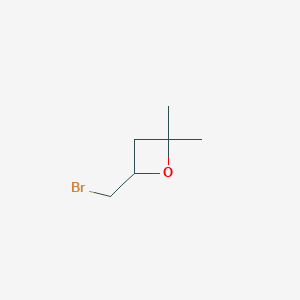
![Benzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B1403423.png)
![(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1403424.png)
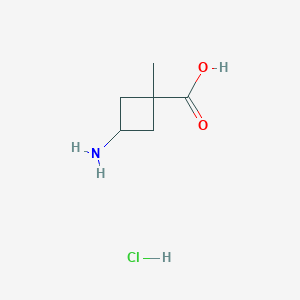
![Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride](/img/structure/B1403430.png)
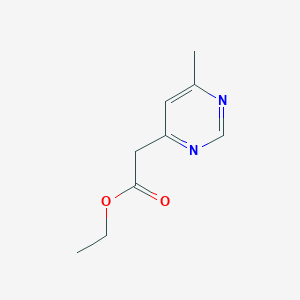
![6-(Methylamino)-2-oxa-spiro[3.3]heptane](/img/structure/B1403433.png)